molecular formula C17H20N2O B15082441 N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine CAS No. 23690-11-1

N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine

Cat. No.: B15082441
CAS No.: 23690-11-1
M. Wt: 268.35 g/mol
InChI Key: MRRZODWLDXCVIA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine is a chemical compound with the molecular formula C17H20N2O It is known for its unique structure, which includes a phenoxazine core linked to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine typically involves the reaction of 10H-phenoxazine with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Promazine: A phenothiazine derivative with similar structural features.

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.

    Phenoxazine: The core structure present in N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine.

Uniqueness

This compound is unique due to its specific combination of a phenoxazine core and a dimethylpropanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

23690-11-1

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine

InChI

InChI=1S/C17H20N2O/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

MRRZODWLDXCVIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

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